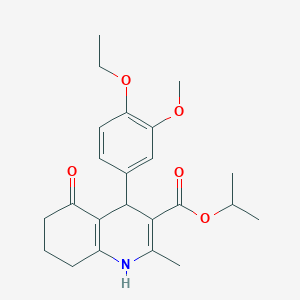

Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a 4-ethoxy-3-methoxyphenyl substituent at the 4-position and a propan-2-yl ester group at the 3-carboxylate position. Its core structure consists of a partially saturated quinoline ring system fused with a cyclohexanone moiety, which is common among bioactive dihydroquinoline derivatives . This compound shares structural homology with several analogs, differing primarily in substituent groups on the phenyl ring and ester functionalities. Such variations influence physicochemical properties, crystallographic behavior, and biological activity.

Propriétés

IUPAC Name |

propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-6-28-18-11-10-15(12-19(18)27-5)21-20(23(26)29-13(2)3)14(4)24-16-8-7-9-17(25)22(16)21/h10-13,21,24H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGLRQJHYHGHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC(C)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Applications De Recherche Scientifique

Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s quinoline core makes it a candidate for studying its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mécanisme D'action

The mechanism of action of Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation.

Comparaison Avec Des Composés Similaires

Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- The 4-ethoxy-3-methoxyphenyl group in the target compound introduces bulkier alkoxy substituents compared to simpler analogs like the 4-methoxyphenyl derivative .

- Ester groups vary from methyl (low lipophilicity) to propan-2-yl and 2-isopropoxyethyl (higher lipophilicity), impacting solubility and membrane permeability .

Conformational and Packing Differences

- Dihedral Angles : In Methyl 4-(4-methoxyphenyl)-..., the phenyl ring and heterocyclic core form a dihedral angle of 86.1°, creating a twisted conformation that influences crystal packing via N–H···O hydrogen bonds along the c-axis .

- Hydrogen Bonding : The target compound’s 3-methoxy and 4-ethoxy groups may facilitate additional C–H···O or O–H···O interactions, though specific data are unavailable. Analogs with hydroxyl groups (e.g., Ethyl 4-(3-hydroxyphenyl)-...) exhibit stronger intermolecular hydrogen bonds, enhancing crystal stability .

- Ring Puckering: The cyclohexanone ring in hexahydroquinolines adopts a slightly distorted envelope conformation, as observed in Methyl 4-(4-methoxyphenyl)-... (β = 98.39°) . Substituent bulkiness (e.g., 2,7,7-trimethyl groups in ) may further distort ring geometry.

Physicochemical Profiles

- Solubility : Methoxy and ethoxy groups increase hydrophilicity compared to halogenated analogs (e.g., 5-bromo-2-hydroxyphenyl in ).

Activité Biologique

Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.

Molecular Formula: C25H33NO4

Molecular Weight: 411.5 g/mol

IUPAC Name: Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core: The quinoline structure is synthesized through a cyclization reaction involving an aniline derivative and an aldehyde.

- Substitution Reactions: The introduction of the ethoxy and methoxy groups occurs via electrophilic aromatic substitution.

- Esterification: The final esterification step involves reacting the carboxylic acid group with isopropanol to yield the propan-2-yl ester.

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity: Studies have shown that similar quinoline compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Anticancer Potential

Several studies have evaluated the anticancer properties of quinoline derivatives:

- In vitro Studies: Compounds similar to propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl have been tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Induction of apoptosis |

| Compound B | HeLa | 10 | Inhibition of topoisomerase |

Anti-inflammatory Effects

Quinoline derivatives have also been studied for their anti-inflammatory properties:

- Cytokine Inhibition: Some compounds have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Study on Anticancer Activity:

- A study evaluated a series of quinoline derivatives for their anticancer effects using MCF-7 and HeLa cell lines. The results indicated that certain substitutions on the quinoline ring significantly enhanced cytotoxicity.

-

Antimicrobial Evaluation:

- Another research focused on assessing the antimicrobial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The study found that specific structural modifications led to increased antibacterial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.